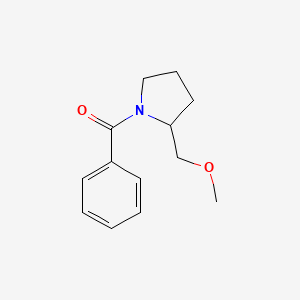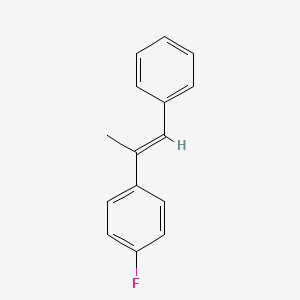
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene is an organic compound that belongs to the class of fluoroalkenes. This compound is characterized by the presence of a fluoro group attached to a benzene ring, which is further connected to a phenylpropene moiety. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene can be achieved through various synthetic routes. One common method involves the hydroarylation of unsymmetrical alkynes using carboxylates as directing groups. This process typically employs a catalyst system composed of [Ru(C6Me6)Cl2]2, potassium carbonate, guanidine carbonate, and mesitoic acid . The reaction conditions include carboxylate-directed ortho-C-H bond activation followed by regioselective addition to the alkyne C-C triple bond with concerted decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-substituted ketones or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming fluoro-substituted alkanes.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Fluoro-substituted ketones or alcohols.
Reduction: Fluoro-substituted alkanes.
Substitution: Various fluoro-substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The phenylpropene moiety can interact with hydrophobic pockets in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene: Similar structure but different stereochemistry.
1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene: Lacks the fluoro group, resulting in different chemical properties.
1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene: Contains additional substituents on the benzene ring, altering its reactivity.
Uniqueness
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene is unique due to its (E)-configuration and the presence of the fluoro group, which imparts distinct chemical and physical properties. These features make it valuable in various research and industrial applications.
特性
分子式 |
C15H13F |
|---|---|
分子量 |
212.26 g/mol |
IUPAC名 |
1-fluoro-4-[(E)-1-phenylprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C15H13F/c1-12(11-13-5-3-2-4-6-13)14-7-9-15(16)10-8-14/h2-11H,1H3/b12-11+ |
InChIキー |
INIMWLSUJHDZTI-VAWYXSNFSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC=C(C=C2)F |
正規SMILES |
CC(=CC1=CC=CC=C1)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


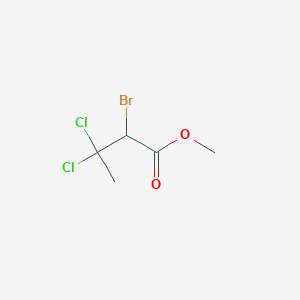
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)
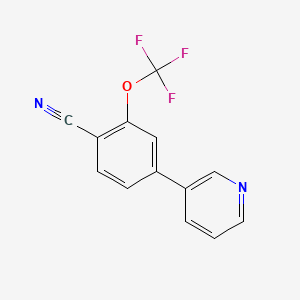

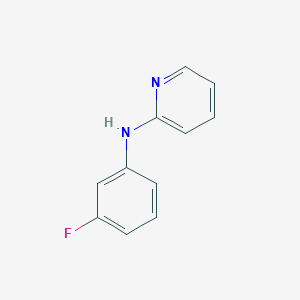
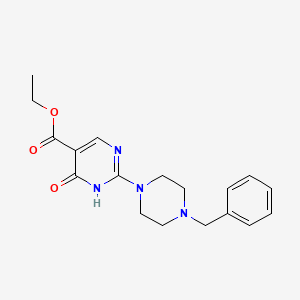
![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)
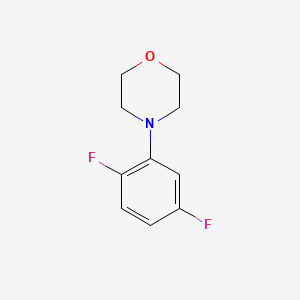

![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)

![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)
